molecular formula C17H16N2O3 B1589573 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine CAS No. 190728-25-7

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Cat. No. B1589573
M. Wt: 296.32 g/mol
InChI Key: VXEQRXJATQUJSN-UHFFFAOYSA-N
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Description

“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a chemical compound used in the preparation of Cabozantinib Defluorination impurity . It is available for purchase online .


Synthesis Analysis

The synthesis of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-Aminophenol in N,N-dimethylacetamide (DMA) . Another method involves the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .


Molecular Structure Analysis

The molecular formula of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is C17H16N2O3 . Its molecular weight is 296.32 .


Chemical Reactions Analysis

“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .


Physical And Chemical Properties Analysis

“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” has a melting point of 211.0 to 215.0 °C and a boiling point of 481.8±45.0 °C . Its density is 1.246±0.06 g/cm3 at 20 ºC 760 Torr . It is practically insoluble in water (0.02 g/L at 25 ºC) .

Scientific Research Applications

Antiproliferative Agents

The compound has been studied for its potential as an orally active anti-proliferation agent. Novel diphenylamine derivatives, including 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, were synthesized and evaluated for their ability to inhibit FGF-R2 autophosphorylation in a cellular assay. These compounds showed significant antiproliferative activity, highlighting their potential in cancer therapy. The synthesis process aimed to improve solubility and metabolic stability, with certain derivatives showing a notable decrease in tumor volume upon oral administration (Shimizu et al., 2004).

Synthesis of Metabolites

Research has been conducted on the synthesis of metabolites related to the compound, focusing on its derivates for various pharmacological studies. Efficient syntheses methods have been developed for creating metabolites of related compounds, which are vital for understanding the compound's pharmacokinetic properties (Mizuno et al., 2006).

Novel Compound Synthesis

A study reported the multicomponent synthesis of novel derivatives, demonstrating the compound's versatility in chemical synthesis. This includes the development of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing the compound's utility in creating new molecules with potential biological activities (Patel et al., 2022).

Antimicrobial Applications

Derivatives of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine have also been explored for antimicrobial applications. Newer analogues have been synthesized and evaluated for their antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents based on the quinoline scaffold (Sharma et al., 2008).

Antiarrhythmic Activity

Furthermore, research has been conducted on the synthesis and evaluation of related compounds for their class III antiarrhythmic activity. This includes the development of N-heteroaralkyl-substituted derivatives, showcasing the potential of these compounds in therapeutic applications for heart rhythm disorders (Butera et al., 1991).

properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQRXJATQUJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469172
Record name 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

CAS RN

190728-25-7
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190728-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
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Synthesis routes and methods I

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline [starting compound A] (415 mg) was dissolved in 10 ml of a 1% AcOH/DMF solution to prepare a solution. Further, aldehyde linker lanthanum (D-series; 28 μmol/unit) (10 units) was added to the solution. The reaction mixture was slowly shaken for 19 hr. Sodium boron triacetoxyhydride (475 mg) was added thereto, and the mixture was further slowly shaken for 24 hr. Lanthanum was taken out of the reaction solution and was washed with alternate N,N-dimethylformamide and dichloromethane each three times, followed by drying under the reduced pressure to give lanthanum with 4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline supported thereon. This lanthanum (3 units) was added to 1 ml of dichloromethane, and a solution of N-(chlorocarbonyl) isocyanate [starting compound B] (55 μl) in dichloromethane (0.2 ml) was added to the mixture at 0° C. The mixture was slowly shaken overnight at room temperature. Further, a mixed solution composed of aniline [starting compound C] (68 μl), diisopropylamine (0.2 ml), and dichloromethane (0.3 ml) was then added thereto at 0° C. The mixture was shaken at room temperature for 7 hr and was then washed with alternate N,N-dimethylformamide and dichloromethane each five times. Drying under the reduced pressure was carried out, a 50% TFA/dichloromethane solution (1 ml) was added thereto, and the mixture was shaken at room temperature for 50 min to take off the product from lanthanum, followed by purification by thin layer chromatography on silica gel to give 6.8 mg of the title compound.
Quantity
415 mg
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AcOH DMF
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[Compound]
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aldehyde
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28 μmol
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Sodium boron triacetoxyhydride
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475 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution containing potassium formate (5.0 kg), formic acid (3.0 kg), and water (16.0 kg) was added to a mixture of 6,7-dimethoxy-4-(4-nitro-phenoxy)-quinoline (4.0 kg), 10% palladium on carbon (50% water wet, 0.4 kg) in tetrahydrofuran (40.0 kg) that had been heated to approximately 60° C. The addition was carried out such that the temperature of the reaction mixture remained approximately 60° C. When the reaction was deemed complete as determined using in-process HPLC analysis (<2% starting material remaining, typically 1 5 hours), the reactor contents were filtered. The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which resulted in the precipitation of the product. The product was recovered by filtration, washed with water (12.0 kg), and dried under vacuum at approximately 50° C. to afford the title compound (3.0 kg; 97% AUC).
Quantity
5 kg
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reactant
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3 kg
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reactant
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16 kg
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4 kg
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reactant
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0.4 kg
Type
catalyst
Reaction Step Two
Quantity
40 kg
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

L1 was prepared from 6,7-dimethoxyquinolin-4-ol and 4-fluoro-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.91 (s, 3H), 3.92 (s, 3H), 5.16 (br s, 2H), 6.36 (d, J=5.3 Hz, 1H), 6.65 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 7.34 (s, 1H), 7.49 (s, 1H), 8.41 (d, J=5.3 Hz, 1H). MS (ES) C17H16N2O3 requires: 296. Found: 297 (M+H)+.
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Synthesis routes and methods V

Procedure details

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline (1.00 g) was dissolved in N,N-dimethylformamide/ethyl acetate (30 ml/15 ml), 10% palladium hydroxide-carbon (69 mg) was added, and the admixture was stirred at room temperature under hydrogen for 17 hours. The reaction mixture was filtered using Celite. The filtrate was washed with brine and then dried with anhydrous sodium sulfate. The solvent was removed by reduced-pressure distillation to obtain 799 mg of the title compound (yield: 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide ethyl acetate
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
69 mg
Type
catalyst
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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